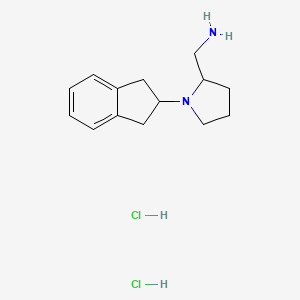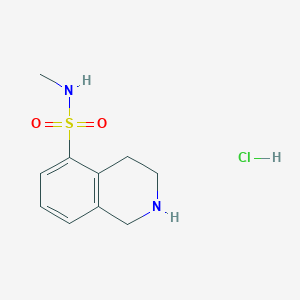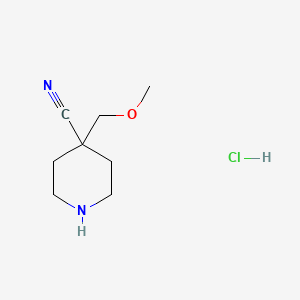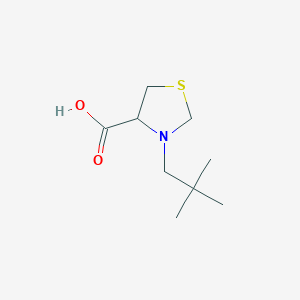
(1-(2,3-dihydro-1H-inden-2-yl)pyrrolidin-2-yl)methanamine dihydrochloride
Overview
Description
The compound “(1-(2,3-dihydro-1H-inden-2-yl)pyrrolidin-2-yl)methanamine dihydrochloride” is a synthetic drug of the cathinone class that has been sold online as a designer drug . It is also known as "indapyrophenidone" .
Synthesis Analysis
The synthesis of this compound requires the use of several complementary analytical techniques, including gas chromatography–mass spectrometry, liquid chromatography coupled with high-resolution mass spectrometry, nuclear magnetic resonance spectroscopy, and X-ray crystallography .Molecular Structure Analysis
The molecular formula of this compound is C13H17N . The average mass is 187.281 Da and the monoisotopic mass is 187.136093 Da .Scientific Research Applications
Chemical Inhibitors of Cytochrome P450 Isoforms
This review discusses the potency and selectivity of chemical inhibitors for major human hepatic Cytochrome P450 (CYP) isoforms, essential for predicting potential drug-drug interactions during the metabolism of small-molecule drugs by hepatic CYP enzymes. Selective inhibitors are crucial for deciphering the involvement of specific CYP isoforms in drug metabolism. The review covers the most selective inhibitors for various CYP isoforms, highlighting their importance in CYP phenotyping studies (Khojasteh et al., 2011).
Chemistry and Properties of Heterocyclic Compounds
This comprehensive review summarizes the chemistry and properties of compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole). It reviews their synthesis, properties, and complex compounds, including important properties like spectroscopic, structural, magnetic, biological, and electrochemical activities. The review also suggests potential areas of interest for further investigation, particularly in exploring unknown analogues (Boča et al., 2011).
Versatility of Pyrrolidine in Drug Discovery
This review highlights the wide use of the pyrrolidine ring in medicinal chemistry, noting its efficiency in exploring pharmacophore space due to sp3-hybridization, contribution to molecular stereochemistry, and increased three-dimensional coverage. It discusses the influence of steric factors on biological activity and the structure–activity relationship of pyrrolidine and its derivatives. The review also notes the stereogenicity of carbons in the pyrrolidine ring and how different stereoisomers and spatial orientations of substituents can lead to varying biological profiles of drug candidates (Petri et al., 2021).
Synthesis and Application of Diketopyrrolopyrroles
This review discusses the synthesis, reactivity, and optical properties of diketopyrrolopyrroles (DPPs), noting their wide applications as high-quality pigments, in electronic devices, and as fluorescence imaging agents. It provides a critical comparison of various synthesis methods and a detailed review of the relationship between their structure and optical properties. The review also highlights the significance of DPPs in real-world applications due to their straightforward synthesis, stability, and near-unity fluorescence quantum yield (Grzybowski & Gryko, 2015).
Mechanism of Action
Target of Action
It’s worth noting that indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors . This suggests that (1-(2,3-dihydro-1H-inden-2-yl)pyrrolidin-2-yl)methanamine dihydrochloride may also interact with various receptors, contributing to its biological activity.
Mode of Action
It’s known that indole derivatives can exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities exhibited by indole derivatives , it’s likely that this compound may influence a variety of biochemical pathways.
Result of Action
The broad range of biological activities exhibited by indole derivatives suggests that this compound may have diverse molecular and cellular effects.
Future Directions
New derivatives of cathinone, including this compound, continue to appear on the market, mainly due to their legal status . This situation indicates that permanent recognition of the designer drug market should be conducted . The results of studies on this compound may serve forensic and clinical laboratories in the identification of its related compounds with similar backbone structure .
properties
IUPAC Name |
[1-(2,3-dihydro-1H-inden-2-yl)pyrrolidin-2-yl]methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2.2ClH/c15-10-13-6-3-7-16(13)14-8-11-4-1-2-5-12(11)9-14;;/h1-2,4-5,13-14H,3,6-10,15H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDBLEAFPSCDXNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2CC3=CC=CC=C3C2)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 1-methyl-9-oxo-1,4-diazaspiro[5.5]undecane-4-carboxylate](/img/structure/B1474059.png)



![Methyl 8-amino-3-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1474070.png)

![Methyl 8-amino-3-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1474074.png)

![[1-(Piperidine-3-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1474076.png)
![{1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl}methanol](/img/structure/B1474077.png)


![4-[(Cyclohexylmethyl)amino]-2-pyrimidinol](/img/structure/B1474081.png)
